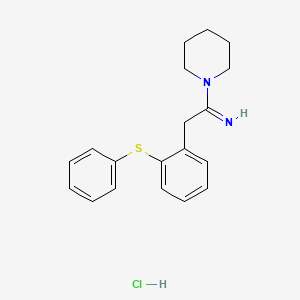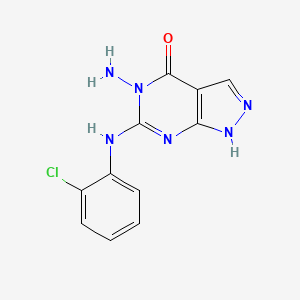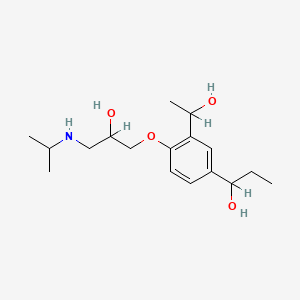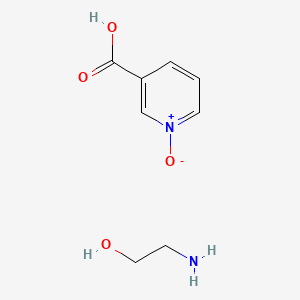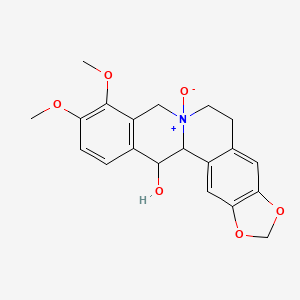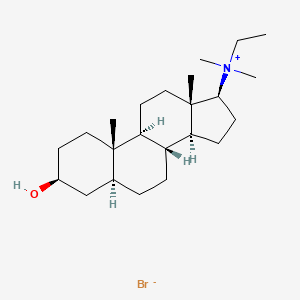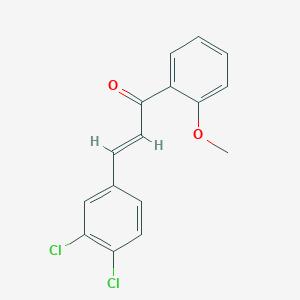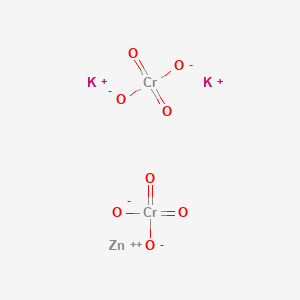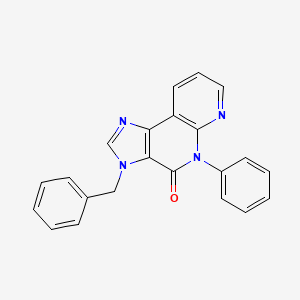
2,7-Naphthalenedisulfonic acid, 4-hydroxy-5-((4-((5-hydroxy-6-((4-methoxy-2-sulfophenyl)azo)-7-sulfo-2-naphthalenyl)amino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl)amino)-3-((2-sulfophenyl)azo)-, pentasodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,7-Naphthalenedisulfonic acid, 4-hydroxy-5-((4-((5-hydroxy-6-((4-methoxy-2-sulfophenyl)azo)-7-sulfo-2-naphthalenyl)amino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl)amino)-3-((2-sulfophenyl)azo)-, pentasodium salt is a complex organic compound. It is characterized by its multiple functional groups, including sulfonic acid, hydroxy, azo, and triazinyl groups. This compound is often used in various industrial applications, particularly in the field of dyes and pigments due to its vibrant color properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the naphthalenedisulfonic acid core. This is followed by the introduction of hydroxy and azo groups through diazotization and coupling reactions. The triazinyl group is then introduced via nucleophilic substitution reactions. The final step involves the sulfonation of the compound to enhance its solubility in water.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled, including temperature, pH, and reaction time, to optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinones.
Reduction: The azo groups can be reduced to form amines.
Substitution: The sulfonic acid groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Quinones and sulfonated quinones.
Reduction: Amines and sulfonated amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as a dye in analytical chemistry for the detection of various ions and molecules.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for its potential use in drug delivery systems due to its solubility and stability.
Industry: Widely used in the textile industry as a dye and in the production of colored plastics and inks.
Mécanisme D'action
The compound exerts its effects primarily through its ability to form strong interactions with various substrates. The azo groups can participate in π-π stacking interactions, while the sulfonic acid groups enhance solubility and facilitate ionic interactions. The triazinyl group can form covalent bonds with nucleophiles, making it useful in cross-linking applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,7-Naphthalenedisulfonic acid derivatives: Compounds with similar naphthalene cores but different substituents.
Azo dyes: Compounds with similar azo groups but different aromatic cores.
Triazinyl dyes: Compounds with similar triazinyl groups but different chromophores.
Uniqueness
This compound is unique due to its combination of multiple functional groups, which confer a wide range of chemical reactivity and applications. Its solubility in water and vibrant color make it particularly valuable in industrial applications.
Propriétés
Numéro CAS |
2184-15-8 |
|---|---|
Formule moléculaire |
C40H29N10Na5O19S5 |
Poids moléculaire |
1229.0 g/mol |
Nom IUPAC |
pentasodium;4-hydroxy-5-[[4-[[5-hydroxy-6-[(4-methoxy-2-sulfonatophenyl)diazenyl]-7-sulfonatonaphthalen-2-yl]amino]-6-morpholin-4-yl-1,3,5-triazin-2-yl]amino]-3-[(2-sulfonatophenyl)diazenyl]naphthalene-2,7-disulfonate |
InChI |
InChI=1S/C40H34N10O19S5.5Na/c1-68-23-7-9-27(30(18-23)72(59,60)61)47-48-34-31(73(62,63)64)16-20-14-22(6-8-25(20)36(34)51)41-38-43-39(45-40(44-38)50-10-12-69-13-11-50)42-28-19-24(70(53,54)55)15-21-17-32(74(65,66)67)35(37(52)33(21)28)49-46-26-4-2-3-5-29(26)71(56,57)58;;;;;/h2-9,14-19,51-52H,10-13H2,1H3,(H,53,54,55)(H,56,57,58)(H,59,60,61)(H,62,63,64)(H,65,66,67)(H2,41,42,43,44,45);;;;;/q;5*+1/p-5 |
Clé InChI |
MZCYQFGVCVZZLQ-UHFFFAOYSA-I |
SMILES canonique |
COC1=CC(=C(C=C1)N=NC2=C(C=C3C=C(C=CC3=C2O)NC4=NC(=NC(=N4)N5CCOCC5)NC6=C7C(=CC(=C6)S(=O)(=O)[O-])C=C(C(=C7O)N=NC8=CC=CC=C8S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




